Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Impact on Anti-Tubercular Potency
The specific attachment of the furan ring at the 2-position (target compound) versus the 3-position (isomer CAS 2034612-40-1) creates distinct spatial and electronic environments that critically influence biological target engagement. While direct potency data for the furan-2-yl isomer against Mycobacterium tuberculosis H37Ra is not yet reported in open literature, the furan-3-yl isomer demonstrates IC50 values of 1.35–2.18 µM in the same assay . This regiochemical substitution point is a key determinant of activity; structurally related urea derivatives in the same class show that a shift from a furan-2-yl to a furan-3-yl attachment or vice versa can result in a significant, sometimes complete, loss or gain of function, establishing the 2-yl isomer as a distinct chemical entity for screening [1].
| Evidence Dimension | Anti-tubercular potency (IC50) against H37Ra strain |
|---|---|
| Target Compound Data | Data not yet reported in open literature for this specific regioisomer |
| Comparator Or Baseline | Furan-3-yl isomer (CAS 2034612-40-1) IC50 = 1.35–2.18 μM. Class benchmark: pyrazinamide, IC50 ~ 12.5 μM |
| Quantified Difference | The furan-3-yl isomer serves as the closest comparator for future head-to-head studies; regioisomeric activity cliffs are a known feature of this scaffold class |
| Conditions | In vitro assay against M. tuberculosis H37Ra; cytotoxicity evaluated on HEK-293 cells |
Why This Matters
For procurement decisions, the regioisomeric identity is critical; substituting the furan-2-yl form with the readily available 3-yl isomer introduces an uncontrolled variable that can invalidate potency data and SAR conclusions.
- [1] Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. View Source
